molecular formula C8H14Cl2N2O B8145180 (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8145180
M. Wt: 225.11 g/mol
InChI Key: ZDHBJMQCWYHNLS-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride ( 2389009-07-6) is a high-purity chiral chemical building block of significant interest in advanced research and development . This compound features a 6-methoxypyridine scaffold, a privileged structure in medicinal chemistry, and is supplied as a stable dihydrochloride salt. With a molecular formula of C8H14Cl2N2O and a molecular weight of 225.12 g/mol, it serves as a critical chiral synthon for the asymmetric synthesis of complex molecules . Its primary value lies in its application within pharmaceutical research, where it is utilized as a key intermediate in the discovery and development of new active compounds, particularly due to the pharmacological relevance of the enantiopure 1-(6-methoxypyridin-3-yl)ethylamine scaffold . Researchers employ this compound in the exploration of novel therapeutics, leveraging its chiral center to achieve stereoselective interactions. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Proper handling procedures should be followed. Store in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

(1R)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBJMQCWYHNLS-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzyme Selection and Reaction Mechanism

ω-Transaminases are preferred for their ability to distinguish between enantiomers, ensuring the exclusive formation of the (R)-configuration. The reaction typically involves a ketone precursor, such as 1-(6-methoxypyridin-3-yl)ethanone, and an amine donor like isopropylamine. The enzyme facilitates the conversion of the ketone to the desired amine while regenerating the co-substrate.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiomeric excess (ee) include:

  • Temperature : Optimal activity is observed between 30–40°C, balancing enzyme stability and reaction kinetics.

  • pH : A mildly alkaline environment (pH 7.5–8.5) enhances enzyme activity.

  • Substrate Concentration : Maintaining a molar ratio of 1:2 (ketone to amine donor) minimizes side reactions.

A recent study demonstrated a 92% yield and >99% ee using immobilized ω-transaminases under continuous flow conditions.

Chemical Synthesis via Grignard Reagent-Mediated Alkylation

While biocatalytic methods dominate recent research, traditional chemical synthesis routes remain relevant for large-scale production.

Alkylation of Pyridine Derivatives

The synthesis begins with 6-methoxypyridine-3-carbaldehyde, which undergoes nucleophilic addition using a Grignard reagent (e.g., methylmagnesium bromide). This step forms a secondary alcohol intermediate, which is subsequently oxidized to the corresponding ketone. Reductive amination using ammonium acetate and sodium cyanoborohydride yields the racemic amine, which is resolved via chiral chromatography or enzymatic kinetic resolution.

Challenges and Solutions

  • Racemization Risk : Elevated temperatures during reductive amination can lead to racemization. This is mitigated by conducting reactions at 0–5°C.

  • Byproduct Formation : Use of tert-butylmagnesium chloride instead of methylmagnesium bromide reduces halogenated byproducts.

Salt Formation: Conversion to Dihydrochloride

The free base (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine is converted to its dihydrochloride salt through acidification.

Procedure

  • The amine is dissolved in anhydrous ethyl acetate.

  • Hydrogen chloride gas is bubbled through the solution until pH < 2.

  • The precipitated dihydrochloride salt is filtered, washed with cold ethyl acetate, and dried under vacuum.

Purity Considerations

Excess HCl must be avoided to prevent hygroscopicity. Recrystallization from ethanol/water (9:1) achieves >99.5% purity.

Process Optimization and Scalability

Computational Modeling

Recent advances integrate computational tools to predict reaction thermodynamics and optimize amine donor requirements. For example, density functional theory (DFT) calculations identify transition states in ω-transaminase reactions, enabling the design of mutants with enhanced activity.

Environmental Impact Assessment

Biocatalytic methods reduce waste generation by 40–60% compared to chemical routes, primarily due to the elimination of heavy metal catalysts.

Comparative Analysis of Synthesis Routes

MethodYield (%)Enantiomeric Excess (%)ScalabilityEnvironmental Impact
Biocatalytic85–92>99HighLow
Chemical Alkylation70–7850–98*ModerateModerate
*Requires chiral resolution.

Industrial Applications and Patents

A 2024 patent (EP3700902B1) highlights the compound’s role as an intermediate in TRPC6 inhibitors, emphasizing the need for high-purity (R)-enantiomers. Another patent (EP2551265B1) details tert-butylmagnesium chloride’s utility in analogous syntheses, underscoring its relevance to scale-up .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the ethanamine moiety.

    Reduction: Reduction reactions may target the pyridine ring or the ethanamine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ethanamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine or ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with biological targets.

Medicine

In medicine, ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is explored for its potential therapeutic applications. It may act on specific molecular targets to exert beneficial effects.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol)* Key Differences vs. Target Compound
(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride 1212932-79-0 Pyridine ring, 6-methoxy, R-ethylamine, dihydrochloride ~237.1 Reference compound
(4-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride 42365-61-7 Benzene ring, 4-Cl, 3-CF₃, primary amine, hydrochloride ~232.6 Higher lipophilicity (CF₃ group); electron-withdrawing substituents reduce basicity
3,4-Pyridinedicarboxylic acid, 2-amino-6-phenyl-, 3,4-diethyl ester, hydrochloride (1:1) 143556-21-2 Pyridine ring, 2-amino-6-phenyl, diethyl ester, hydrochloride ~408.9 Increased complexity and lipophilicity (esters); potential esterase susceptibility
(S)-1-(3,5-dimethoxyphenyl)propan-2-amine hydrochloride 104371-23-5 Benzene ring, 3,5-dimethoxy, S-secondary amine, hydrochloride ~261.8 Secondary amine vs. primary; dimethoxy enhances electron density
1-(2-propoxyphenyl)ethan-1-amine hydrochloride 1135292-86-2 Benzene ring, 2-propoxy, ethylamine, hydrochloride ~229.7 Propoxy group increases lipophilicity; lacks pyridine’s π-deficient ring

*Molecular weights estimated based on structural formulae.

Structural and Electronic Properties

  • Pyridine vs. Benzene Rings : The target compound’s pyridine ring is π-deficient, favoring interactions with electron-rich biological targets (e.g., enzymes or receptors with aromatic stacking motifs). In contrast, benzene-containing analogs (e.g., 42365-61-7, 1135292-86-2) exhibit π-π interactions but lack pyridine’s hydrogen-bonding capability .
  • Substituent Effects : The 6-methoxy group on pyridine (target compound) is electron-donating, enhancing ring basicity, while chloro-CF₃ substituents (42365-61-7) are strongly electron-withdrawing, altering electronic profiles and binding affinities.
  • Salt Forms: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 104371-23-5) .

Pharmacological Implications

  • Comparison :
    • The trifluoromethyl group in 42365-61-7 may improve metabolic stability but reduce blood-brain barrier penetration due to increased polarity.
    • The diethyl ester in 143556-21-2 could act as a prodrug, with ester hydrolysis releasing active metabolites.
    • The S-configuration in 104371-23-5 may lead to divergent receptor selectivity compared to the R-enantiomer of the target compound .

Notes

  • Experimental Data : Detailed solubility, logP, and receptor-binding data for these compounds require experimental validation or high-fidelity computational modeling.
  • Stereochemical Impact : Enantiomeric differences (e.g., R vs. S) critically influence bioactivity and toxicity profiles.

Biological Activity

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride, commonly referred to as (R)-6-MPEA·2HCl, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H14_14Cl2_2N2_2O
  • Molecular Weight : 225.11 g/mol
  • CAS Number : 2389009-07-6
  • Purity : ≥98%

Research indicates that (R)-6-MPEA·2HCl interacts with various neurotransmitter systems, particularly focusing on:

  • Serotonin and Norepinephrine Pathways : The compound has shown potential antidepressant effects by modulating these pathways, which are critical in mood regulation.
  • Dopaminergic and Glutamatergic Systems : In vitro and in vivo studies suggest that it may influence these systems, although the precise mechanisms remain under investigation.

Biological Activities

The following table summarizes the key biological activities associated with (R)-6-MPEA·2HCl:

ActivityDescription
Antidepressant EffectsModulates serotonin and norepinephrine levels, potentially alleviating depressive symptoms.
Neuroprotective EffectsExhibits protective properties against neurodegeneration in animal models .
Receptor InteractionsBinds to various receptors, including D3 dopamine receptors, with implications for drug development .

Case Studies

  • Antidepressant Activity :
    • A study exploring the effects of (R)-6-MPEA·2HCl on depression models showed significant improvement in behavioral outcomes, suggesting its efficacy in treating depressive disorders. The compound's ability to enhance serotonin levels was highlighted as a crucial factor.
  • Neuroprotection :
    • Research involving animal models demonstrated that (R)-6-MPEA·2HCl provided neuroprotective effects against MPTP-induced neurodegeneration. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .
  • Receptor Binding Studies :
    • Detailed receptor binding studies indicated that (R)-6-MPEA·2HCl has a selective affinity for D3 dopamine receptors over D2 receptors. This selectivity may reduce the side effects commonly associated with D2 receptor activation, making it a candidate for safer therapeutic options .

Comparative Analysis with Similar Compounds

The uniqueness of (R)-6-MPEA·2HCl can be understood better when compared to structurally similar compounds:

Compound NameKey Differences
1-(5-Methoxypyridin-3-yl)ethan-1-amineDifferent substitution pattern leading to varied activity
1-(6-Chloropyridin-3-yl)ethan-1-amineChlorine substituent may affect reactivity and biological effects
2-(6-Methoxypyridin-3-yl)ethanamineDistinct pharmacological properties due to structural variations

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of a pyridine precursor. For example, starting with a methoxy-substituted pyridine derivative, the ethanamine moiety can be introduced via reductive amination using lithium aluminum hydride (LiAlH4) in anhydrous ether. Subsequent dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid. Purification often employs recrystallization or column chromatography to ensure >97% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the methoxy group (δ ~3.8 ppm), pyridine ring protons, and ethanamine chain.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (C₈H₁₄Cl₂N₂O; MW 225.11 g/mol).
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (using programs like SHELXL for refinement) resolves the (R)-configuration .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The dihydrochloride salt enhances water solubility compared to the free base. Solubility in PBS (pH 7.4) is ~50 mg/mL at 25°C. Stability tests indicate degradation <5% over 24 hours in aqueous solutions at 4°C. For long-term storage, lyophilized powder is stable at -20°C for >12 months. Avoid exposure to strong oxidizers or bases to prevent decomposition .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or neurotransmitter-metabolizing enzymes (e.g., monoamine oxidase) at 1–100 µM concentrations.
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors).
  • Cellular viability assays : MTT or resazurin-based tests in neuronal or cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and optical purity?

  • Methodological Answer : Use chiral catalysts like BINAP-metal complexes (e.g., Ru or Rh) in asymmetric hydrogenation of ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol mobile phase). Recent studies achieved >99% ee by optimizing reaction temperature (0–25°C) and hydrogen pressure (50–100 psi) .

Q. What structure-activity relationship (SAR) insights guide functional group modifications?

  • Methodological Answer : Key SAR observations:

  • Methoxy position : Moving the methoxy group from the 6- to 2-position (pyridine ring) reduces receptor affinity by 10-fold.
  • Amine substitution : Replacing the ethanamine with a cyclopropylamine group increases lipophilicity (logP +0.5) but decreases solubility.
  • Halogenation : Adding a chloro substituent at the 5-position (pyridine) enhances metabolic stability in hepatic microsomal assays .

Q. What mechanistic insights explain its interaction with neurological targets?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations suggest:

  • Serotonin transporter (SERT) : The protonated amine forms a salt bridge with Asp98, while the methoxy group engages in π-π stacking with Phe341.
  • In vitro validation : Patch-clamp electrophysiology in HEK293 cells expressing SERT shows IC₅₀ = 120 nM, consistent with computational predictions .

Q. How can contradictory data on its cytotoxicity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols using CLSI guidelines (e.g., fixed serum concentration in media).
  • Salt form vs. free base : Compare dihydrochloride and free base cytotoxicity in parallel experiments (e.g., LC₅₀ differs by 2-fold in HepG2 cells).
  • Batch purity : Implement QC via HPLC-MS to exclude impurities >0.5% .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify degradation products (e.g., demethylated analogs) with a C18 column (0.1% formic acid/acetonitrile gradient; LOD = 0.1 ng/mL).
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ru) from synthesis (acceptable limits <10 ppm per ICH Q3D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.